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Compound of Interest

Compound Name: Rovamycin

Cat. No.: B017757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacokinetic (PK) and

pharmacodynamic (PD) properties of spiramycin, a macrolide antibiotic. The information is

curated to support research and development activities by presenting quantitative data,

detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics (PK)
Spiramycin exhibits a unique pharmacokinetic profile characterized by extensive tissue

distribution and a prolonged half-life, which distinguishes it from other macrolides like

erythromycin.[1]

Absorption
Following oral administration, spiramycin is incompletely absorbed, with an absolute

bioavailability generally ranging from 30% to 40%.[2][3] After a 1-gram oral dose, the maximum

serum drug concentration (Cmax) is typically observed to be between 0.4 to 1.4 mg/L.[2] Oral

doses between 1 and 2 grams have been shown to result in a linear increase in peak serum

levels and the area under the serum concentration-time curve (AUC).[4]
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A key feature of spiramycin's pharmacokinetics is its rapid and wide distribution throughout the

body.[4] It achieves high ratios of tissue to serum concentrations, particularly in bucco-dental,

pulmonary, and prostatic tissues, as well as the skin.[4] The volume of distribution is extensive,

reported to be in excess of 300 L.[2] The steady-state volume of distribution (Vdss) has been

measured at 5.6 L/kg.[4] This extensive distribution is a result of its high affinity for tissues.[1]

Spiramycin also demonstrates rapid and extensive intracellular penetration, with concentrations

in alveolar macrophages being 10 to 20 times greater than simultaneous serum concentrations.

[2] In calves, tissue-to-plasma concentration ratios for lung tissue were 58 at 3 hours post-

administration, increasing to 137 at 24 hours.[5] However, the drug has been observed to not

be detected in the brain and testis in rats.[6] The plasma protein binding for spiramycin has

been reported to be 34.60 ± 1.28% in chickens.[7]

Metabolism
Spiramycin does not appear to undergo significant metabolic conversion.[4] It is less

metabolized than some other macrolide antibiotics.[2] In the liver, it can be metabolized to

active metabolites.[3] One identified metabolite is neospiramycin.[8]

Excretion
The primary route of elimination for spiramycin is through the biliary route, with high

concentrations achieved in the bile.[2][3] Renal excretion is a minor pathway, accounting for

only 4% to 20% of the administered dose in humans.[2][4] The terminal elimination half-life is

approximately 5 to 8 hours in humans.[2][4]

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for spiramycin across

different species.

Table 1: Human Pharmacokinetic Parameters for Spiramycin
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Parameter Value Route Dose Reference(s)

Absolute

Bioavailability
30% - 40% Oral 1 g [2][3]

Peak Serum

Concentration

(Cmax)

1.54 - 3.10 mg/L IV 500 mg [4]

0.4 - 1.4 mg/L Oral 1 g [2]

Elimination Half-

life (t½)
~5 hours IV 500 mg [4]

6.2 - 7.7 hours Oral 1 g [2]

Volume of

Distribution

(Vdss)

5.6 L/kg IV 500 mg [4]

>300 L Oral 1 g [2]

Total Body

Clearance

1.42 L/min

(Young Adults)
IV 500 mg [4]

0.53 L/min

(Elderly)
IV 500 mg [4]

Urinary Excretion
7.6% - 20% of

dose
IV/Oral N/A [2][4]

Table 2: Animal Pharmacokinetic Parameters for Spiramycin
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Species Parameter Value Route Dose
Reference(s
)

Calves
Elimination

Half-life (t½)

28.7 ± 12.3

hours
IV

15 & 30

mg/kg
[5]

Volume of

Distribution

(Vdss)

23.5 ± 6.0

L/kg
IV

15 & 30

mg/kg
[5]

Oral

Bioavailability
4 ± 3% Oral 30 mg/kg [5]

Cattle
Elimination

Half-life (t½)

77.5 hours

(Spiramycin)
IM

100,000

IU/kg
[8]

109.5 hours

(Neospiramyc

in)

IM
100,000

IU/kg
[8]

Lactating

Cows

Elimination

Half-life (t½)

8.61 ± 1.57

hours
IV 30,000 IU/kg [9]

Volume of

Distribution

(Vdarea)

14.99 ± 4.01

L/kg
IV 30,000 IU/kg [9]

Pigs
Elimination

Half-life (t½)

2.3 ± 1.2

hours
IV 25 mg/kg [10]

Volume of

Distribution

(Vd)

5.2 ± 2.2 L/kg IV 25 mg/kg [10]

Oral

Bioavailability
45.4 ± 23.4% Oral 85-100 mg/kg [10]

Chickens
Oral

Bioavailability
77.18% Oral 17 mg/kg [11]

AUC (IV)
29.94 ± 4.74

µgh/mL
IV 17 mg/kg [11]
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AUC (Oral)
23.11 ± 1.83

µgh/mL
Oral 17 mg/kg [11]

Pharmacodynamics (PD)
Spiramycin's pharmacodynamic profile is characterized by its bacteriostatic action at

therapeutic concentrations and a notable post-antibiotic effect.

Mechanism of Action
Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis.[12] It binds to

the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein

elongation.[12][13] This binding prevents the growing polypeptide chain from moving from the

A-site to the P-site on the ribosome, thereby halting protein synthesis.[13] This action is

primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the

bacteria.[12] However, at high concentrations, it can exhibit bactericidal effects.[13]
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Caption: Spiramycin's mechanism of action on the bacterial ribosome.

Spectrum of Activity
Spiramycin is effective against a range of Gram-positive cocci and rods, Gram-negative cocci,

and other pathogens such as Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii.[3]

[14] Enterobacteria and pseudomonads are generally resistant.[14]

Table 3: Minimum Inhibitory Concentrations (MICs) of Spiramycin for Various Pathogens
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Bacterium MIC (mg/L) Reference(s)

Staphylococcus aureus

(susceptible)
0.25 [15]

Staphylococcus spp. 0.031 - 0.063 µg/mL [16]

Streptococcus pyogenes 0.06 - 2 [15]

Streptococcus pneumoniae 0.50 [15]

Mycoplasma pneumoniae 0.05 - 1 [15]

Mycoplasma synoviae 0.0625 µg/mL [11]

Chlamydia spp. 0.06 - 4 [15]

Legionella spp. 1 - 4 [15]

Haemophilus influenzae 16 - 32 [15]

Post-Antibiotic Effect (PAE)
Spiramycin exhibits a significant post-antibiotic effect, where bacterial growth remains

suppressed even after the drug concentration falls below the MIC.[2][13] This effect is more

prolonged for spiramycin than for erythromycin against Staphylococcus aureus.[2] After a 3-

hour exposure to 4 times the MIC, the delay in regrowth of S. aureus was 9 hours for

spiramycin compared to 5 hours for erythromycin.[17]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic and

pharmacodynamic studies. Below are summaries of typical experimental protocols.

Pharmacokinetic Analysis in Animals
A common approach to determining the pharmacokinetic profile of spiramycin in an animal

model involves the following steps:

Animal Model: Healthy animals (e.g., calves, pigs, chickens) of a specific age and weight are

selected.[5][10][11]
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Drug Administration: Spiramycin is administered intravenously (IV) to determine baseline

parameters like clearance and volume of distribution, and orally (PO) to assess

bioavailability.[5][10][11]

Sample Collection: Blood samples are collected at predetermined time points before and

after drug administration.[11] Plasma is separated by centrifugation and stored frozen until

analysis.[11] For tissue distribution studies, animals are euthanized at various times, and

tissues of interest (e.g., lung, liver, kidney, muscle) are collected.[6][8]

Analytical Method: Spiramycin concentrations in plasma and tissue homogenates are

quantified using a validated analytical method, typically High-Performance Liquid

Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][11]

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using

pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life,

and bioavailability.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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